4-(Methoxycarbonyl)thiophene-3-carboxylic acid
Description
Significance of Thiophene (B33073) Carboxylic Acid Derivatives in Heterocyclic Chemistry
Thiophene carboxylic acid derivatives are a cornerstone of heterocyclic chemistry, prized for their utility as synthetic intermediates. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. derpharmachemica.comnih.gov The introduction of carboxylic acid functionalities onto this ring system dramatically enhances its synthetic potential.
These derivatives serve as versatile precursors for a multitude of chemical transformations. The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, acid chlorides, and nitriles, providing a handle for further molecular elaboration. beilstein-journals.org For instance, thiophene-2-carboxylic acid is a precursor to the active ingredient in some eye drops and can be lithiated to create precursors for many 5-substituted derivatives. wikipedia.org The reactivity of the thiophene ring itself, which is analogous to a highly reactive benzene (B151609) derivative, allows for electrophilic substitution reactions, further expanding the diversity of accessible structures. derpharmachemica.com This combination of a stable aromatic core with reactive functional groups makes thiophene carboxylic acids indispensable tools for the synthesis of complex heterocyclic systems. researchgate.net
Overview of Thiophene-3,4-Dicarboxylic Acid Isomers and their Synthetic Utility
Among the various dicarboxylic acid derivatives of thiophene, the 3,4-disubstituted isomers are of significant synthetic importance. Thiophene-3,4-dicarboxylic acid and its corresponding esters are key starting materials for the preparation of a range of functionalized thiophenes. nih.govgoogle.com These isomers can be synthesized through various methods, including the reaction of 1,4-dicarbonyl compounds with sulfurizing agents. wikipedia.org
The synthetic utility of these isomers lies in their bifunctional nature. The two adjacent carboxylic acid groups can be selectively modified, leading to asymmetrically substituted thiophenes. For example, selective hydrolysis of dimethyl thiophene-3,4-dicarboxylate can yield the monoester, 4-(Methoxycarbonyl)thiophene-3-carboxylic acid. chemicalbook.com This selective functionalization is crucial for the construction of molecules with specific substitution patterns required for desired biological activities or material properties. Furthermore, the diacid can be a precursor for the synthesis of fused thiophene ring systems, which are of interest in the development of organic electronic materials. mdpi.com
Specific Focus on this compound as a Key Intermediate
This compound, with its distinct substitution pattern, has emerged as a particularly valuable intermediate in organic synthesis. This compound offers a unique combination of a carboxylic acid and a methyl ester at adjacent positions on the thiophene ring. This differential protection of the two carboxyl groups allows for regioselective reactions, where one group can be modified while the other remains intact.
A common synthetic route to this intermediate involves the selective mono-hydrolysis of dimethyl thiophene-3,4-dicarboxylate using a base such as sodium hydroxide (B78521) in methanol (B129727). chemicalbook.com This straightforward preparation makes it a readily accessible building block. Its utility is demonstrated in its application as a precursor for more complex molecules where precise control over the substitution pattern is essential. The presence of both a free carboxylic acid and an ester allows for sequential coupling reactions, making it an ideal starting material for the synthesis of pharmaceuticals and other functional organic materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆O₄S |
| Molecular Weight | 186.19 g/mol |
| Melting Point | 108-110 °C |
| Physical Form | Powder |
| CAS Number | 4282-30-8 |
Data sourced from Sigma-Aldrich and PubChemLite. sigmaaldrich.comuni.lu
Historical Context of Thiophene Functionalization and Substitution Patterns
The story of thiophene chemistry begins with its discovery in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar. derpharmachemica.comwikipedia.org He observed that the formation of a blue dye when mixing crude benzene with sulfuric acid and isatin (B1672199) was due to the presence of thiophene, not benzene itself. derpharmachemica.com This discovery spurred interest in this new heterocyclic compound and its chemistry.
Early research into thiophene functionalization revealed its aromatic character and its propensity to undergo electrophilic substitution reactions, similar to benzene, although often with higher reactivity. The functionalization of the thiophene ring has been extensively studied, leading to a deep understanding of the directing effects of various substituents. This knowledge is crucial for controlling the regioselectivity of reactions and achieving specific substitution patterns. The development of methods for the synthesis of substituted thiophenes, such as the Paal-Knorr synthesis and the Gewald reaction, has provided access to a vast array of thiophene derivatives. wikipedia.org Over the decades, the ability to precisely control the substitution pattern on the thiophene ring has become a key aspect of its synthetic utility, enabling the fine-tuning of the electronic and steric properties of thiophene-based molecules for various applications.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxycarbonylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHYGZGCRAMYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292427 | |
| Record name | 3-Methyl 3,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-30-8 | |
| Record name | 3-Methyl 3,4-thiophenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 3,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methoxycarbonyl)thiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Methoxycarbonyl Thiophene 3 Carboxylic Acid and Its Precursors
Strategies for the Formation of Thiophene-3,4-dicarboxylic Acid Derivatives
The construction of the thiophene-3,4-dicarboxylic acid scaffold is a critical step in the synthesis of 4-(methoxycarbonyl)thiophene-3-carboxylic acid. Various strategies have been developed to achieve this, primarily involving the selective hydrolysis of diester precursors or the direct construction of the thiophene (B33073) ring through cyclization reactions.
Selective Hydrolysis of Dimethyl Thiophene-3,4-dicarboxylate
One of the most direct routes to this compound is the selective hydrolysis of one of the two ester groups of dimethyl thiophene-3,4-dicarboxylate. chemicalbook.com This method's success hinges on the ability to differentiate between the two chemically equivalent ester functionalities. This can be achieved by carefully controlling reaction conditions such as the amount of base, reaction time, and temperature to favor mono-hydrolysis over the formation of the dicarboxylic acid.
| Starting Material | Reagents and Conditions | Product | Yield |
| Dimethyl thiophene-3,4-dicarboxylate | Limited amount of base (e.g., NaOH or KOH) in a suitable solvent | This compound | Variable |
This table is based on the general principle of selective hydrolysis and specific yields would be dependent on the precise experimental conditions used.
Cyclization Reactions in Thiophene Ring Construction
An alternative and often more versatile approach involves the construction of the thiophene ring itself with the desired carboxylic acid or ester functionalities already in place or introduced during the cyclization process. Several named reactions and general strategies are employed for this purpose.
The Paal-Knorr thiophene synthesis is a classical method for forming thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org In the context of thiophene-3,4-dicarboxylic acid derivatives, a suitably substituted 1,4-dicarbonyl compound is reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. uobaghdad.edu.iqchem-station.com The reaction proceeds through the formation of a thioketone intermediate, followed by cyclization and dehydration to yield the thiophene ring. wikipedia.org Variants of this reaction can be employed to introduce the desired carboxyl groups.
| 1,4-Dicarbonyl Precursor | Sulfurizing Agent | Product |
| Substituted succinaldehyde (B1195056) or succinic ester derivative | Phosphorus pentasulfide, Lawesson's reagent | Thiophene-3,4-dicarboxylate derivative |
This table illustrates the general reactants for the Paal-Knorr thiophene synthesis. The specific nature of the 'Substituted succinaldehyde or succinic ester derivative' would determine the final substituents on the thiophene ring.
The Fiesselmann thiophene synthesis is a powerful method for preparing substituted thiophenes, particularly 3-hydroxythiophene-2-carboxylates. wikipedia.org It involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester. researchgate.netderpharmachemica.com The reaction proceeds through a series of conjugate additions and an intramolecular Dieckmann condensation. derpharmachemica.com While not a direct route to thiophene-3,4-dicarboxylic acids, the functional handles provided by the Fiesselmann products can be further manipulated to achieve the desired substitution pattern. This method offers a high degree of regiocontrol in the synthesis of polysubstituted thiophenes. core.ac.uk
| Reactant 1 | Reactant 2 | Base | Key Intermediate |
| Thioglycolic acid ester | α,β-Acetylenic ester | Sodium methoxide (B1231860) (NaOMe) | Thioacetal |
This table outlines the key components of the Fiesselmann thiophene synthesis.
Various base-mediated condensation reactions are employed for the synthesis of thiophene-3,4-dicarboxylates. A common strategy involves the reaction of diethyl thiodiglycolate with diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. This approach leads to the formation of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, which can then be further modified. amazonaws.com Another example is the Hinsberg thiophene synthesis, which involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. uobaghdad.edu.iq
| Reactants | Base | Product |
| Diethyl thiodiglycolate, Diethyl oxalate | Sodium ethoxide | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate |
| 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Strong base | Diethyl thiophene-3,4-dicarboxylate |
This table summarizes two distinct base-mediated condensation routes to thiophene dicarboxylate derivatives.
Modern synthetic approaches include the use of [3+2] cycloaddition reactions. The reaction of a thiocarbonyl ylide with a suitable dipolarophile, such as an alkyne bearing two carboxyl groups, can lead to the formation of a dihydrothiophene derivative. acs.orgfu-berlin.denih.gov Subsequent aromatization would then yield the desired thiophene-3,4-dicarboxylate. This method offers a convergent approach to highly functionalized thiophenes. researchgate.netacs.org
| 1,3-Dipole | Dipolarophile | Initial Product |
| Thiocarbonyl ylide | Dialkyl acetylenedicarboxylate | Dihydrothiophene derivative |
This table illustrates the components of a [3+2] cycloaddition approach to the thiophene core.
Functionalization of Pre-formed Thiophene Scaffolds
One of the most direct strategies to synthesize this compound involves the modification of an already-formed thiophene ring. This approach leverages the known reactivity of the thiophene nucleus to introduce the desired functional groups at specific positions.
The synthesis of this compound can be efficiently achieved from its precursor, thiophene-3,4-dicarboxylic acid or its corresponding diester. The key transformation is a selective reaction at one of the two carboxylic acid positions.
A common and high-yielding method involves the selective mono-hydrolysis of dimethyl thiophene-3,4-dicarboxylate. In this procedure, the diester is treated with one equivalent of a base, such as sodium hydroxide (B78521), in a methanol (B129727) solution at room temperature. The reaction proceeds overnight, and after workup involving acidification, this compound can be isolated as a white solid. This method demonstrates excellent control over the hydrolysis process, favoring the formation of the mono-acid mono-ester. chemicalbook.com
Alternatively, one can start from thiophene-3,4-dicarboxylic acid. The carboxyl groups can react with alcohols to form ester compounds, a reaction that typically requires an acid catalyst like sulfuric acid. guidechem.comamazonaws.com To achieve the target mono-ester, strategies such as using a limited amount of the esterifying agent or employing protecting group chemistry would be necessary to ensure selectivity. Another approach involves converting the diacid to thiophene-3,4-dicarboxylic anhydride (B1165640) by heating it in acetic anhydride. prepchem.comscispace.com This anhydride can then be subjected to a regioselective ring-opening with methanol to yield the desired product.
The following table summarizes a reported method for the synthesis of the target compound.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Dimethyl thiophene-3,4-dicarboxylate | Sodium hydroxide (1 eq.), Methanol, 20°C, overnight | This compound | 87% | chemicalbook.com |
Building the thiophene ring from a saturated precursor is another viable strategy. The Fiesselmann thiophene synthesis, for example, involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-keto esters. derpharmachemica.com This reaction often proceeds through a tetrahydrothiophene (B86538) intermediate, which subsequently aromatizes to form the substituted thiophene. For instance, the reaction of thioglycolic acid with an α,β-unsaturated ester in the presence of a base can produce a 3-ketotetrahydrothiophene derivative, which upon further reaction, leads to a substituted thiophene. derpharmachemica.com
While not a direct synthesis of the title compound, the aromatization of tetrahydrobenzo[b]thiophene systems is a well-established process. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized via the Gewald reaction, which involves the condensation of a ketone (cyclohexanone), an activated nitrile, and elemental sulfur. derpharmachemica.comurfu.ru This tetrahydrothiophene derivative is an aromatic thiophene fused to a saturated carbocyclic ring. Further dehydrogenation or oxidation of similar non-fused tetrahydrothiophene precursors could provide a route to fully aromatic thiophene dicarboxylates, which can then be functionalized as described previously.
Green Chemistry Considerations in Synthetic Route Design
Incorporating the principles of green chemistry into the synthesis of thiophene derivatives is crucial for developing environmentally benign processes. nih.gov Key considerations include the use of safer solvents, energy efficiency, and atom economy.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to classic thiophene syntheses like the Gewald reaction. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. derpharmachemica.comrsc.org
The choice of solvent is another critical aspect. Efforts have been made to replace hazardous organic solvents with greener alternatives. Reactions have been developed that proceed in deep eutectic solvents or even under solvent-free conditions, significantly reducing waste generation. rsc.orgresearchgate.neteurekaselect.com
Furthermore, designing synthetic routes that maximize atom economy by incorporating most of the atoms from the starting materials into the final product is a core green chemistry principle. Multicomponent reactions, such as the copper-catalyzed synthesis of thiophenes mentioned earlier, are excellent examples of atom-economical processes. acs.org The development of metal-free and catalytic methods also aligns with green chemistry goals by minimizing the use of stoichiometric and often toxic reagents. organic-chemistry.orgrsc.org
Solvent Selection and Atom Economy
The selection of a suitable solvent is paramount in chemical synthesis, influencing reaction rates, yields, and the environmental impact of the process. curtin.edu.aumonash.edunih.gov Traditional solvents such as methanol are often employed for the hydrolysis of esters. nih.gov However, the drive towards greener processes has prompted the investigation of more sustainable alternatives. curtin.edu.aumonash.edu The ideal solvent should not only facilitate the desired chemical transformation but also be non-toxic, biodegradable, and recyclable. curtin.edu.aumdpi.com
In the context of the selective monohydrolysis of dimethyl thiophene-3,4-dicarboxylate, a comparative analysis of different solvents can reveal significant variations in reaction efficiency and environmental footprint. A hypothetical study comparing various solvents is presented in Table 1.
Table 1: Influence of Solvent on the Selective Monohydrolysis of Dimethyl Thiophene-3,4-dicarboxylate This table is generated based on established principles of organic chemistry and green chemistry metrics.
| Solvent | Reaction Time (h) | Yield (%) | E-Factor* | Green Chemistry Classification |
|---|---|---|---|---|
| Methanol | 12 | 85 | 15 | Usable |
| Ethanol (B145695) | 10 | 88 | 12 | Preferred |
| Isopropanol | 14 | 82 | 18 | Usable |
| Water | 24 | 75 | 5 | Most Preferred |
| Tetrahydrofuran (THF) | 8 | 90 | 20 | Hazardous |
*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. A lower E-factor indicates a more environmentally friendly process.
From this data, it is evident that while traditional solvents like methanol provide good yields, greener alternatives such as ethanol offer a better balance of reactivity and reduced environmental impact. Water, although the most environmentally benign solvent, may lead to longer reaction times and potentially lower yields due to the poor solubility of the organic substrate. 2-Methyl-THF, a bio-derived solvent, presents a promising alternative to THF, offering high yields with a more favorable environmental profile.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:
[ \text{% Atom Economy} = \frac{\text{Molecular weight of the desired product}}{\text{Sum of molecular weights of all reactants}} \times 100 ]
For the synthesis of the precursor, thiophene-3,4-dicarboxylic acid, several routes can be envisaged, each with a different atom economy. The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgorganic-chemistry.orguobaghdad.edu.iq While effective, this method often generates significant inorganic waste, leading to a lower atom economy. scribd.com
Table 2: Atom Economy Comparison for a Hypothetical Synthesis of Thiophene-3,4-dicarboxylic acid This table is a hypothetical comparison based on known synthetic routes to thiophenes.
| Synthetic Route | Key Reactants | Major Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-dicarbonyl, P₄S₁₀ | P₄O₁₀, H₂S | ~40-50% |
| Gewald Aminothiophene Synthesis | Carbonyl, α-cyanoester, Sulfur | H₂O, Amine salts | ~60-70% |
This comparative analysis highlights that synthetic strategies with fewer wasteful reagents and byproducts exhibit a significantly higher atom economy, aligning with the principles of green chemistry.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering numerous advantages over traditional batch processing. rsc.orgcitedrive.comresearchgate.netmdpi.comrsc.orgresearchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for seamless integration of reaction and purification steps. mdpi.comrsc.org
The synthesis of this compound via selective monohydrolysis of dimethyl thiophene-3,4-dicarboxylate is an ideal candidate for adaptation to a continuous flow process. A plausible continuous flow setup would involve pumping a solution of the diester and a base (e.g., aqueous sodium hydroxide) through separate inlet channels into a micromixer. The resulting mixture would then pass through a heated tubular reactor, where the controlled temperature and residence time would allow for selective monohydrolysis.
The precise control afforded by a flow reactor can be particularly advantageous in preventing the over-reaction to the corresponding dicarboxylic acid, a common side product in batch hydrolysis. researchgate.netorganic-chemistry.orgresearchgate.net By carefully optimizing the flow rate and reactor length, the residence time can be fine-tuned to maximize the yield of the desired mono-acid mono-ester.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for the Monohydrolysis of Dimethyl Thiophene-3,4-dicarboxylate This table is a projected comparison based on typical performance improvements seen in continuous flow systems.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 10 - 12 hours | 15 - 30 minutes (residence time) |
| Yield of Mono-ester | 85 - 90% | > 95% |
| Selectivity (Mono-/Di-acid) | Moderate to Good | Excellent |
| Safety | Potential for thermal runaway | Enhanced safety, small reaction volume |
| Scalability | Difficult, requires larger reactors | Readily scalable by running for longer |
Furthermore, continuous flow systems can be readily automated and integrated with in-line analytical techniques (e.g., IR, HPLC) for real-time reaction monitoring and optimization. rsc.org This allows for rapid identification of optimal reaction conditions and ensures consistent product quality. The implementation of continuous flow technology for the synthesis of this compound and its precursors represents a significant step towards a more efficient, sustainable, and safer chemical manufacturing process. citedrive.comresearchgate.net
Comprehensive Reactivity and Transformation Studies of 4 Methoxycarbonyl Thiophene 3 Carboxylic Acid
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the thiophene (B33073) ring is a versatile functional handle that can undergo a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification is the process of converting a carboxylic acid into an ester. For 4-(methoxycarbonyl)thiophene-3-carboxylic acid, this involves the transformation of the -COOH group, which can be achieved through several methods.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. chemguide.co.ukcommonorganicchemistry.com
Reaction Scheme: this compound + R'OH ⇌ (H⁺ catalyst) ⇌ Methyl 3-(alkoxycarbonyl)thiophene-4-carboxylate + H₂O
Carbodiimide-Mediated Esterification: A milder method for esterification involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often with a catalyst such as 4-(dimethylamino)pyridine (DMAP). orgsyn.orgpeptide.com This approach is suitable for sensitive substrates and proceeds at room temperature under non-acidic conditions. orgsyn.org However, increasing steric hindrance in the alcohol can decrease the reaction rate and yield. orgsyn.org
Ester Exchange (Transesterification): While technically a reaction of the ester group (discussed in 3.2), it is relevant here in the context of modifying the ester functionality. Transesterification is the conversion of one ester to another by reacting it with an alcohol. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.comorganic-chemistry.org For instance, reacting the parent compound with a large excess of a different alcohol (R'OH) under acidic or basic conditions could potentially exchange the methyl group of the methoxycarbonyl function for the R' group. masterorganicchemistry.com
| Reaction Type | Reagents & Conditions | Product | Key Features |
| Fischer Esterification | Alcohol (R'OH), conc. H₂SO₄ (catalyst), Heat | Methyl 3-(alkoxycarbonyl)thiophene-4-carboxylate | Reversible; requires excess alcohol or water removal. chemguide.co.uk |
| Carbodiimide Coupling | Alcohol (R'OH), DCC/DIC, DMAP (catalyst), Aprotic solvent (e.g., CH₂Cl₂) | Methyl 3-(alkoxycarbonyl)thiophene-4-carboxylate | Mild, room temperature conditions; good for hindered acids. orgsyn.org |
| Transesterification | Alcohol (R'OH), Acid or Base catalyst (e.g., NaOR'), Heat | 3-Methyl-4-(alkoxycarbonyl)thiophene-3-carboxylate | Equilibrium-driven; involves exchange of the ester's alkoxy group. masterorganicchemistry.com |
The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. omicsonline.org This is the fundamental reaction in peptide synthesis, and the reagents used are often referred to as peptide coupling reagents. uni-kiel.debachem.com
The process involves two main steps:
Activation: The carboxylic acid is converted into a more reactive intermediate, such as an active ester, acid halide, or anhydride (B1165640). omicsonline.orgbachem.com
Coupling: The activated species reacts with the amine to form the amide bond.
A wide array of coupling reagents has been developed to facilitate this reaction, promoting high yields and minimizing side reactions like racemization in chiral substrates. uni-kiel.deresearchgate.net
Reaction Scheme: this compound + R'R''NH + Coupling Reagent → Methyl 3-(N,N-disubstituted-carbamoyl)thiophene-4-carboxylate
| Coupling Reagent Class | Examples | Additives | Characteristics |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Widely used, but byproduct of DCC (DCU) can be insoluble. peptide.comresearchgate.net Additives suppress racemization. peptide.com |
| Onium Salts (Aminium/Uronium) | HATU, HBTU, TBTU | DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine) | Highly efficient and fast-reacting. bachem.comresearchgate.net Require a non-nucleophilic base. bachem.com |
| Phosphonium Salts | PyBOP, PyBrOP | DIPEA, NMM | Similar to onium salts in reactivity and application. bachem.com |
| Other | CDI (Carbonyldiimidazole), TiCl₄, TiF₄ | None | CDI is a simple activating agent. researchgate.net Titanium catalysts like TiF₄ offer a direct method for amidation. researchgate.net |
The carboxylic acid group can be selectively reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they are often unselective and will also reduce esters. commonorganicchemistry.comkhanacademy.org Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are highly effective reagents for the selective reduction of carboxylic acids in the presence of esters and other functional groups. commonorganicchemistry.comkhanacademy.orgresearchgate.net
The reaction with this compound would yield methyl 3-(hydroxymethyl)thiophene-4-carboxylate. The reaction is typically performed in an inert solvent like THF under an inert atmosphere, as borane reagents are sensitive to moisture and air. reddit.com
Reaction Scheme: this compound + BH₃-THF → Methyl 3-(hydroxymethyl)thiophene-4-carboxylate
The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup step to release the primary alcohol.
| Reagent | Selectivity | Conditions | Product |
| Borane-THF (BH₃-THF) | High selectivity for carboxylic acids over esters. commonorganicchemistry.com | THF, 0 °C to room temperature, inert atmosphere. reddit.com | Methyl 3-(hydroxymethyl)thiophene-4-carboxylate |
| Borane-DMS (BH₃-SMe₂) | Similar to BH₃-THF, but more stable and concentrated. commonorganicchemistry.com | THF or other aprotic solvents. | Methyl 3-(hydroxymethyl)thiophene-4-carboxylate |
| Lithium Aluminum Hydride (LiAlH₄) | Non-selective; reduces both carboxylic acid and ester. commonorganicchemistry.com | Anhydrous ether or THF. | Thiophene-3,4-diyldimethanol |
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The decarboxylation of aromatic and heteroaromatic carboxylic acids is generally difficult and often requires high temperatures and the presence of a metal catalyst, such as copper powder in a high-boiling solvent like quinoline. youtube.com
The mechanism for the decarboxylation of heteroaromatic carboxylic acids can proceed through an electrophilic substitution pathway (ipso-substitution), where a proton replaces the carboxyl group. youtube.com The stability of the intermediate formed upon CO₂ loss is crucial. Thiophene is a relatively aromatic and stable heterocycle, which makes the C-C bond of the carboxyl group strong and resistant to cleavage. youtube.com Studies on thiophene-2-carboxylic acid indicate that it is difficult to decarboxylate under standard conditions, suggesting that the 3-isomer would behave similarly. youtube.com
Decarboxylation is significantly easier for carboxylic acids that have an electron-withdrawing group at the β-position (β-keto acids) or α-position (malonic acids), as this allows for the formation of a stable enolate intermediate through a cyclic transition state upon heating. masterorganicchemistry.comyoutube.com this compound does not fit this structural motif, and therefore its decarboxylation is expected to be challenging. masterorganicchemistry.com Radical-based methods, such as the Barton decarboxylation, provide an alternative pathway for aliphatic carboxylic acids but are not typically applied to aromatic ones. orgsyn.org
Chemical Transformations of the Methoxycarbonyl Group
The methoxycarbonyl group (-COOCH₃) at the 4-position is an ester, which is primarily susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis.
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Basic Hydrolysis (Saponification): This is the most common method for ester hydrolysis and is an irreversible process. jk-sci.com It involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. jk-sci.com
The synthesis of this compound itself can be achieved via the selective mono-hydrolysis of dimethyl thiophene-3,4-dicarboxylate using one equivalent of sodium hydroxide in methanol at room temperature. chemicalbook.com This demonstrates the feasibility of this reaction.
Reaction Scheme (Saponification):
this compound + NaOH → Sodium 3-carboxythiophene-4-carboxylate + CH₃OH
Sodium 3-carboxythiophene-4-carboxylate + 2HCl → Thiophene-3,4-dicarboxylic acid + 2NaCl
Acidic Hydrolysis: Ester hydrolysis can also be performed under acidic conditions, typically by heating the ester in water with a strong acid catalyst like sulfuric acid or hydrochloric acid. commonorganicchemistry.com Unlike basic hydrolysis, this reaction is reversible, and an equilibrium is established between the reactants and products. To drive the reaction to completion, a large excess of water is typically used. commonorganicchemistry.com
Reaction Scheme (Acid-Catalyzed): this compound + H₂O ⇌ (H⁺ catalyst, Heat) ⇌ Thiophene-3,4-dicarboxylic acid + CH₃OH
| Hydrolysis Type | Reagents & Conditions | Intermediate Product | Final Product | Key Features |
| Basic (Saponification) | 1. NaOH or KOH, H₂O/MeOH, RT or Heat2. HCl or H₂SO₄ (workup) | Carboxylate Salt | Thiophene-3,4-dicarboxylic acid | Irreversible; proceeds via a tetrahedral intermediate. jk-sci.com |
| Acidic | H₂O, H₂SO₄ or HCl (catalyst), Heat | None | Thiophene-3,4-dicarboxylic acid | Reversible equilibrium process. commonorganicchemistry.com |
Transesterification Reactions
The ester functional group in this compound can theoretically undergo transesterification to yield different esters. This reaction involves the substitution of the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol. The process can be catalyzed by either an acid or a base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances its electrophilicity. A nucleophilic attack by an alcohol then occurs, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol result in the formation of the new ester.
Conversely, in a basic medium, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This also forms a tetrahedral intermediate, from which the methoxide (B1231860) ion is expelled, yielding the transesterified product. To ensure a high yield of the desired product, the alcohol corresponding to the incoming alkoxy group is typically used in large excess as the solvent.
Amidation with Ester Groups
The methoxycarbonyl group of this compound can also be converted into an amide. This transformation, known as aminolysis, involves the reaction of the ester with an amine. This reaction is generally slower than hydrolysis and often requires heating or the use of a catalyst.
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the methoxide leaving group, often facilitated by proton transfer, results in the formation of the corresponding amide.
Direct amidation of esters can be challenging due to the relatively poor leaving group ability of the alkoxide. However, various methods have been developed to facilitate this transformation. For instance, the use of organoaluminum reagents or heating the reactants in a sealed tube can promote the amidation of esters. Another approach involves the in-situ formation of a more reactive species from the ester. While direct amidation of this compound has not been specifically detailed in the literature, the general principles of ester aminolysis suggest that this transformation is feasible under appropriate reaction conditions.
Reactivity of the Thiophene Core
Electrophilic Aromatic Substitution Reactions
The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). The substitution typically occurs preferentially at the C2 and C5 positions (α-positions), as the carbocation intermediates formed by attack at these positions are more stabilized by resonance, involving the sulfur atom's lone pairs, compared to attack at the C3 and C4 positions (β-positions). onlineorganicchemistrytutor.com
However, in the case of this compound, the thiophene ring is substituted with two electron-withdrawing groups: a carboxylic acid group at the C3 position and a methoxycarbonyl group at the C4 position. Both of these groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. youtube.comyoutube.com Therefore, electrophilic aromatic substitution reactions on this compound are expected to be significantly slower than on unsubstituted thiophene and would likely require harsh reaction conditions.
The directing effects of the existing substituents would also play a crucial role. Both the carboxylic acid and methoxycarbonyl groups are meta-directing in benzene systems. In the context of the thiophene ring, they would direct incoming electrophiles to the positions meta to themselves. For the C3-carboxylic acid, this would be the C5 position. For the C4-methoxycarbonyl group, this would be the C2 position. Thus, a mixture of 2- and 5-substituted products would be anticipated, with the precise ratio depending on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution Reactions
In contrast to its high reactivity towards electrophiles, the electron-rich thiophene ring is generally resistant to nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups can facilitate such reactions by stabilizing the negatively charged Meisenheimer-type intermediate. nih.govuoanbar.edu.iq
The two electron-withdrawing groups on this compound significantly enhance the electrophilicity of the thiophene ring, making it more susceptible to nucleophilic attack. Nucleophilic aromatic substitution on this substrate would likely proceed if a suitable leaving group is present on the ring. For instance, if a halogen atom were present at the C2 or C5 position, it could potentially be displaced by a strong nucleophile. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group to restore aromaticity. researchgate.netresearchgate.net
Directed C-H Functionalization Strategies
Directed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the selective transformation of C-H bonds into new functional groups. In the context of this compound, the carboxylic acid group can act as a directing group, facilitating the functionalization of the adjacent C-H bond at the C2 position. This approach offers a highly regioselective way to introduce substituents onto the thiophene core, overcoming the challenges associated with the inherent reactivity patterns of the ring.
The reaction of this compound with an alkene in the presence of a suitable catalyst and oxidant could potentially lead to the formation of a 2-alkenyl derivative. The carboxylic acid group would direct the functionalization to the C2 position, leading to the selective formation of the ortho-substituted product. This strategy would provide a direct and atom-economical route to more complex thiophene derivatives.
Polydeuteration Studies
Polydeuteration, the substitution of multiple hydrogen atoms with their heavier isotope deuterium (B1214612), is a powerful technique for elucidating reaction mechanisms and enhancing the metabolic stability of pharmaceutical compounds. nih.govchem-station.com While specific polydeuteration studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of hydrogen isotope exchange (HIE) reactions on thiophene rings are well-established.
Catalytic HIE is a common method for introducing deuterium into aromatic systems. researchgate.net For thiophene and its derivatives, this process can be facilitated by various catalysts, including transition metals like ruthenium. researchgate.net The exchange typically occurs at the C-H bonds of the aromatic ring. In the case of this compound, the two hydrogens on the thiophene ring (at positions 2 and 5) would be the primary targets for deuteration. The reaction conditions, such as the choice of catalyst, solvent (commonly D₂O), and temperature, would influence the efficiency and regioselectivity of the deuterium incorporation. researchgate.net Such studies are crucial for understanding the reactivity of specific C-H bonds and can provide insights into metabolic pathways where C-H bond cleavage is a key step. chem-station.com
Oxidative Transformations of the Thiophene Ring
The thiophene ring, although aromatic, is susceptible to oxidative transformations, which can occur at either the sulfur atom or the carbon-carbon double bonds. wikipedia.orgresearchgate.net The oxidation of thiophenes can lead to the formation of thiophene S-oxides (sulfoxides) and subsequently thiophene S,S-dioxides (sulfones). nih.govrsc.org These transformations are significant as they can alter the electronic properties and biological activity of the molecule and are relevant to the metabolism of thiophene-containing drugs. nih.gov
The oxidation process is highly dependent on the oxidant used and the substitution pattern of the thiophene ring. rsc.org Reagents like trifluoroperacetic acid or hydrogen peroxide catalyzed by methyltrioxorhenium(VII) (MTO) are effective for these transformations. wikipedia.orgacs.org The reaction proceeds stepwise: the nucleophilic sulfur atom attacks the electrophilic oxidant to form the thiophene S-oxide intermediate. nih.govscispace.com This intermediate can be unstable and may undergo further oxidation to the more stable S,S-dioxide or participate in dimerization reactions, such as Diels-Alder cycloadditions. nih.govnih.gov
For this compound, the presence of two electron-withdrawing groups (methoxycarbonyl and carboxyl) would decrease the electron density of the thiophene ring. This deactivation makes the ring less susceptible to electrophilic attack, including oxidation, compared to unsubstituted or alkyl-substituted thiophenes. rsc.org However, under sufficiently strong oxidizing conditions, transformation to the corresponding sulfoxide (B87167) and sulfone is expected. The stability of these oxidized products would be influenced by the steric and electronic effects of the substituents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura reaction being a prominent example. nih.govwikipedia.org These reactions are widely applied to thiophene derivatives to synthesize complex molecules, including polymers and pharmacologically active compounds. nih.govrsc.org For this compound to participate directly in a Suzuki-Miyaura coupling, it would first need to be converted into a suitable derivative, typically a halothiophene (e.g., bromo- or iodothiophene). jcu.edu.au The carboxylic acid and ester groups themselves are generally not reactive as coupling partners in the standard Suzuki-Miyaura catalytic cycle.
However, the carboxylic acid functional group can be utilized in other types of palladium-catalyzed cross-couplings. For instance, carboxylic acids can be coupled with thiols to form thioesters. researchgate.net
In a typical Suzuki-Miyaura reaction involving a functionalized thiophene, a halothiophene is coupled with an organoboron reagent in the presence of a palladium catalyst and a base. rsc.org The catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the thiophene derivative.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic fragments couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com
The electronic and steric properties of the substituents on the thiophene ring, such as the methoxycarbonyl and carboxylic acid groups, can significantly influence the reactivity and outcome of these coupling reactions. jcu.edu.au
Mechanistic Investigations of Reaction Pathways
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotope labeling, and computational modeling. nih.govimperial.ac.uk
Elucidation of Intermediates and Transition States
A chemical reaction proceeds from reactants to products through one or more high-energy transition states, and may involve the formation of transient reaction intermediates. imperial.ac.ukucsb.edu Elucidating the structure and energy of these species is a central goal of mechanistic chemistry.
Intermediates are transient species that exist in a potential energy well between two transition states. ucsb.edu In the context of palladium-catalyzed cross-coupling reactions, organopalladium species formed during the catalytic cycle (e.g., after oxidative addition or transmetalation) are key intermediates. youtube.comyoutube.com For example, in a Suzuki-Miyaura coupling of a bromo-substituted derivative of this compound, a thienyl-palladium(II) complex would be a critical intermediate.
Transition States represent the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. ucsb.edu They cannot be isolated but their structures can be inferred from experimental data (like kinetic isotope effects) and calculated using computational chemistry methods like Density Functional Theory (DFT). nih.gov DFT calculations can model the entire reaction profile, identifying the structures of transition states and intermediates, and calculating the activation energies for each step. This information helps to understand the factors that control the reaction rate and selectivity. nih.gov
Kinetic Isotope Effect Studies (e.g., Thioester Hydrolysis Analogues)
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org It is a highly sensitive probe for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of the transition state. nih.gov
For instance, in the hydrolysis of formylthiocholine, the observed KIEs under different pH conditions provided detailed information about the bond orders in the transition state structure. acs.org
| Condition | 13kobs (Carbonyl-C) | 18kobs (Carbonyl-O) | 34kobs (Leaving-S) |
|---|---|---|---|
| Acidic | 1.0312 | 0.997 | 0.995 |
| Neutral | 1.022 | 1.010 | 0.996 |
| Alkaline | 1.0263 | 0.992 | 1.000 |
A KIE value greater than 1 indicates that the bond to the heavier isotope is being broken or weakened in the rate-determining step, while a value near 1 suggests little change in bonding at that position. libretexts.org Such studies on analogues are instrumental in predicting the mechanistic details of reactions involving the functional groups of this compound.
Influence of Reaction Conditions on Selectivity (Chemo-, Regio-)
The selectivity of a chemical reaction—its ability to favor one product over others—is critically dependent on reaction conditions. For a multifunctional molecule like this compound, controlling chemo- and regioselectivity is essential.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both a carboxylic acid and a methyl ester, conditions can be tuned to selectively hydrolyze the ester while leaving the acid intact, or vice versa. Similarly, in cross-coupling reactions of a di-halogenated thiophene, the choice of catalyst, ligand, and reaction temperature can determine which halogen reacts. nsf.govpreprints.org
Strategic Derivatization and Functionalization of 4 Methoxycarbonyl Thiophene 3 Carboxylic Acid
Synthesis of Substituted Thiophene (B33073) Derivatives and Analogs
The presence of two different carboxyl functionalities on the 4-(methoxycarbonyl)thiophene-3-carboxylic acid scaffold allows for selective and sequential modifications to generate a variety of thiophene derivatives. The carboxylic acid at the 3-position can undergo standard transformations independently of the methyl ester at the 4-position, and vice versa.
Detailed research has demonstrated numerous methods for the derivatization of thiophenes bearing carboxylic acid and ester groups. The carboxylic acid moiety is readily converted into other functional groups. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can transform the carboxylic acid into a highly reactive acyl chloride. mdpi.com This intermediate can then be reacted with amines to form amides, or with alcohols to form new esters. mdpi.comnih.gov
Conversely, the methyl ester group can be selectively hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid, or it can be converted into an amide through aminolysis. Furthermore, Suzuki coupling reactions can be employed to introduce aryl or heteroaryl substituents onto the thiophene ring, typically after converting one of the existing functional groups into a handle suitable for cross-coupling, such as a halide. nih.gov These strategic modifications are fundamental in creating a library of substituted thiophene analogs for various applications.
| Target Functional Group | Reaction Type | Typical Reagents | Resulting Derivative Class |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Thiophene-3-carbonyl chloride |
| Carboxylic Acid (-COOH) | Amidation | Amine (R-NH₂), coupling agents (e.g., DCC, EDC) | Thiophene-3-carboxamide |
| Carboxylic Acid (-COOH) | Esterification (Fischer) | Alcohol (R-OH), Acid catalyst | Thiophene-3-carboxylate ester |
| Ester (-COOCH₃) | Hydrolysis | Aqueous base (e.g., NaOH, KOH) followed by acidification | Thiophene-3,4-dicarboxylic acid |
| Thiophene Ring | Suzuki Cross-Coupling | Aryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted thiophene |
Construction of Fused Heterocyclic Systems (e.g., Thienopyrimidines, Thienopyrazines)
The adjacent positioning of the carboxyl and methoxycarbonyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,4-d]pyrimidines. The general strategy involves modifying one of the carboxyl groups into a nitrogen-containing functionality, such as an amine or an amide, which can then cyclize with the adjacent carboxyl group or its derivative to form the pyrimidine (B1678525) ring. researchgate.netekb.eg
For instance, the carboxylic acid at the 3-position can be converted to an amine via a Curtius rearrangement. This resulting 3-amino-4-(methoxycarbonyl)thiophene can then be reacted with various one-carbon synthons to construct the fused pyrimidine ring. ekb.eg Reaction with formic acid or its derivatives leads to thienopyrimidin-4-ones. Similarly, treatment with isocyanates or isothiocyanates followed by cyclization yields substituted thienopyrimidines. nih.gov These fused systems are of significant interest due to their prevalence in biologically active compounds. chemenu.com
| Precursor Thiophene Derivative | Reagent for Cyclization | Fused Heterocyclic Product |
|---|---|---|
| 3-Amino-4-carboxythiophene derivative | Formic Acid / Triethyl Orthoformate | Thieno[3,4-d]pyrimidin-4-one |
| 3-Amino-4-carboxythiophene derivative | Isocyanate (R-NCO) | N-substituted Thieno[3,4-d]pyrimidine-2,4-dione |
| 3-Amino-4-carboxythiophene derivative | Isothiocyanate (R-NCS) | N-substituted 2-thioxo-Thieno[3,4-d]pyrimidin-4-one |
| 3-Amino-4-cyanothiophene derivative | Formamide | 4-Aminothieno[3,4-d]pyrimidine |
Preparation of Polyfunctionalized Organic Scaffolds
A key synthetic utility of this compound is its role as a foundational scaffold for building more complex, polyfunctionalized molecules. The differential reactivity of the acid and ester groups allows for orthogonal chemical strategies, where one group can be reacted while the other remains protected or inert, and vice versa. mdpi.com
For example, the carboxylic acid can be selectively converted to a thiophene carboxamide, leaving the methyl ester untouched. nih.gov This new amide functionality can possess its own reactive sites, allowing for further diversification. Subsequently, the ester group at the 4-position can be hydrolyzed to a carboxylic acid, which can then undergo a different set of reactions. This stepwise approach enables the precise installation of multiple, distinct chemical functionalities onto the thiophene core, creating elaborate molecular scaffolds. These scaffolds are valuable in fields like medicinal chemistry and materials science, where precise control over molecular structure is essential for tuning properties.
| Step | Reaction Target | Exemplary Reaction | Intermediate Scaffold |
|---|---|---|---|
| 1 | Carboxylic Acid (-COOH) | Amidation with 4-aminoantipyrine | Methyl 3-(antipyrineamido)thiophene-4-carboxylate |
| 2 | Ester (-COOCH₃) | Hydrolysis to Carboxylic Acid | 3-(Antipyrineamido)thiophene-4-carboxylic acid |
| 3 | New Carboxylic Acid | Esterification with a different alcohol (R-OH) | Polyfunctionalized scaffold with two different amide/ester links |
Incorporation into Polymeric Architectures (as monomers for conductive polymers)
Thiophene-based polymers, particularly polythiophenes, are a cornerstone of the conductive polymer field due to their excellent environmental stability and tunable electronic properties. researchgate.net Functionalized thiophene monomers are crucial for creating polymers with desired characteristics such as solubility, processability, and specific electronic behaviors.
Derivatives of this compound can serve as precursors to such functionalized monomers. For example, the carboxylic acid and ester groups can be used to form polyester (B1180765) or polyamide chains where the thiophene unit is integrated into the polymer backbone. nih.govmdpi.com In these architectures, the thiophene ring contributes to the rigidity and potential conductivity of the material, while the nature of the linkages affects properties like thermal stability and degradability. nih.gov
Alternatively, the carboxyl groups can be used as side-chain functionalities on a polythiophene backbone. nih.gov These side chains can enhance the solubility of the polymer in various solvents, which is a critical factor for solution-based processing techniques used in fabricating electronic devices. Carboxylic acid functionalized polythiophenes have been specifically investigated for applications in organic electrochemical transistors. nih.gov The strategic placement of such functional groups allows for fine-tuning of the polymer's interaction with electrolytes and its mixed ionic-electronic conductivity.
| Polymer Type | Role of Carboxyl/Ester Group | Resulting Polymer Property | Potential Application |
|---|---|---|---|
| Thiophene-Aromatic Polyesters | Forms ester linkage in polymer backbone | Tailored thermal/mechanical properties, degradability mdpi.comnih.gov | Bio-based plastics, specialized fibers |
| Functionalized Polythiophenes | Acts as a solubilizing side chain | Improved processability, modified electronic properties nih.gov | Conductive polymers, organic transistors nih.gov |
| Copolymers | Introduces specific functionality into a polymer chain | Tunable electrochromic and spectroelectrochemical properties researchgate.net | Sensors, electrochromic devices |
Advanced Spectroscopic and Structural Elucidation of 4 Methoxycarbonyl Thiophene 3 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 4-(methoxycarbonyl)thiophene-3-carboxylic acid, a suite of NMR experiments provides a wealth of structural information.
While 1D NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for unambiguously assigning complex structures.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show a cross-peak between the two protons on the thiophene (B33073) ring, confirming their adjacent positions. This is particularly useful in substituted thiophenes where the proton chemical shifts can be influenced by the nature and position of the substituents mdpi.com.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For the target molecule, an HSQC spectrum would show correlations between each thiophene proton and its directly bonded carbon atom, as well as the methyl protons of the methoxycarbonyl group with the methyl carbon. This technique is invaluable for assigning the carbon signals of the thiophene ring mdpi.com.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity of different functional groups. For this compound, key HMBC correlations would be expected between:
The thiophene protons and the carbonyl carbons of both the carboxylic acid and the methoxycarbonyl groups.
The methyl protons of the methoxycarbonyl group and the ester carbonyl carbon, as well as the carbon atom of the thiophene ring to which the methoxycarbonyl group is attached. These correlations would definitively confirm the substitution pattern of the thiophene ring.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlation with | HSQC Correlation with | HMBC Correlation with |
| Thiophene H-2/5 | Thiophene H-5/2 | Thiophene C-2/5 | Thiophene C-3, C-4, C-5/2, Carbonyl C's |
| Thiophene H-5/2 | Thiophene H-2/5 | Thiophene C-5/2 | Thiophene C-2/5, C-3, C-4, Carbonyl C's |
| Methoxy (B1213986) -CH₃ | - | Methoxy -CH₃ | Ester Carbonyl C |
The presence of rotatable single bonds, such as the C-C bond between the thiophene ring and the carboxylic acid and methoxycarbonyl groups, can lead to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. By monitoring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of signals corresponding to nuclei that are in different chemical environments in the various conformers.
For this compound, DNMR could be employed to investigate the rotational barriers around the C-C bonds connecting the substituents to the thiophene ring. At low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the activation energy for the conformational interchange.
The combination of experimental NMR data with quantum-chemical calculations provides a powerful approach for structural elucidation and conformational analysis rsc.org. Density Functional Theory (DFT) has become a standard method for predicting NMR chemical shifts and coupling constants.
The process typically involves:
Computational Modeling : The geometry of the molecule is optimized using a suitable level of theory (e.g., B3LYP) and basis set. For flexible molecules, a conformational search is performed to identify the low-energy conformers.
NMR Parameter Calculation : For each low-energy conformer, the ¹H and ¹³C NMR chemical shifts are calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method.
Data Correlation : The calculated chemical shifts are then compared with the experimental values. A linear correlation between the experimental and theoretical data is often observed, and the quality of this correlation can be used to validate the proposed structure and conformational preferences.
For this compound, this approach could be used to confirm the assignment of the NMR signals and to gain insight into the preferred orientation of the carboxylic acid and methoxycarbonyl groups relative to the thiophene ring. Discrepancies between experimental and calculated values can often highlight specific structural features or intermolecular interactions in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions.
For this compound, the vibrational spectra are expected to show characteristic bands for the thiophene ring, the carboxylic acid group, and the methoxycarbonyl group.
Thiophene Ring Vibrations : The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected to appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibrations are usually found at lower wavenumbers stenutz.eu.
Carboxylic Acid Vibrations : A very broad O-H stretching band is characteristic of hydrogen-bonded carboxylic acids and is typically observed in the range of 3300-2500 cm⁻¹ uni.lu. The C=O stretching vibration of the carboxylic acid group is expected to be a strong band in the region of 1725-1700 cm⁻¹ uni.lu. The C-O stretching and O-H bending vibrations also give rise to characteristic bands in the fingerprint region uni.lu.
Methoxycarbonyl Group Vibrations : The C-H stretching vibrations of the methyl group will appear around 2950 cm⁻¹. The C=O stretching of the ester is typically found at a higher frequency than that of the carboxylic acid, in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group will also be present.
IR and Raman spectroscopy can be used to monitor reactions involving this compound, for example, by observing the disappearance of the broad O-H band of the carboxylic acid upon its conversion to an ester or an amide.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Thiophene | C-H stretch | 3100-3000 | Medium |
| Methoxycarbonyl | C-H stretch | ~2950 | Medium |
| Methoxycarbonyl | C=O stretch | 1750-1735 | Strong |
| Carboxylic Acid | C=O stretch | 1725-1700 | Strong |
| Thiophene | C=C stretch | 1600-1400 | Medium-Strong |
| Carboxylic Acid | C-O stretch | 1320-1210 | Strong |
| Carboxylic Acid | O-H bend | 1440-1395 | Medium |
High-Resolution Mass Spectrometry (HRMS, LC-TOF) for Fragmentation Pattern Analysis and Byproduct Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. This information is crucial for confirming the molecular formula and for elucidating the structure of unknown compounds and byproducts.
For this compound (C₇H₆O₄S, exact mass: 186.00), the molecular ion peak [M]⁺• would be observed in the mass spectrum. The fragmentation of this molecule under electron ionization (EI) is expected to proceed through several characteristic pathways for carboxylic acids and esters.
Alpha-Cleavage : Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.
Loss of the methoxy group (-OCH₃) from the ester would result in an acylium ion.
Loss of the hydroxyl group (-OH) from the carboxylic acid would also generate an acylium ion libretexts.orglibretexts.org.
Loss of Small Molecules : The molecular ion may lose small, stable neutral molecules.
Loss of water (H₂O) from the carboxylic acid is possible.
Loss of carbon monoxide (CO) or carbon dioxide (CO₂) can also occur.
Thiophene Ring Fragmentation : The thiophene ring itself can undergo fragmentation, although it is relatively stable.
Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF) is particularly useful for the analysis of reaction mixtures, allowing for the separation and identification of byproducts. The high mass accuracy of TOF analyzers enables the determination of the elemental composition of these byproducts, which is essential for their structural elucidation.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 186 | [C₇H₆O₄S]⁺• | - |
| 171 | [C₆H₃O₄S]⁺ | -CH₃ |
| 169 | [C₇H₅O₃S]⁺ | -OH |
| 155 | [C₆H₃O₃S]⁺ | -OCH₃ |
| 141 | [C₆H₅O₂S]⁺ | -COOH |
| 127 | [C₅H₃O₂S]⁺ | -COOCH₃ |
Single-Crystal X-ray Diffraction (SCXRD) Studies
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.
For this compound, an SCXRD study would reveal:
Molecular Conformation : The precise conformation of the molecule in the solid state, including the dihedral angles between the thiophene ring and the substituent groups.
Intermolecular Interactions : The nature of the intermolecular forces that govern the crystal packing. Due to the presence of the carboxylic acid group, strong hydrogen bonding is expected. Carboxylic acids often form centrosymmetric dimers in the solid state through hydrogen bonds between the carboxyl groups mdpi.com. The methoxycarbonyl group can also participate in weaker C-H···O hydrogen bonds.
The crystal structure of related 3,4-disubstituted thiophenes often reveals planar or nearly planar fused ring systems, with the packing stabilized by van der Waals interactions nih.gov. In the case of methyl-3-aminothiophene-2-carboxylate, the crystal packing is dominated by N–H···O and N–H···N hydrogen bonds mdpi.com. A similar detailed analysis of the crystal structure of this compound would provide fundamental insights into its solid-state properties.
Table 4: Potential Crystal Data Parameters for a 3,4-Disubstituted Thiophene Derivative
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| a (Å) | 7.2573 (11) | Unit cell dimension |
| b (Å) | 10.1538 (15) | Unit cell dimension |
| c (Å) | 13.665 (2) | Unit cell dimension |
| α (°) | 94.467 (3) | Unit cell angle |
| β (°) | 99.120 (4) | Unit cell angle |
| γ (°) | 95.850 (4) | Unit cell angle |
| V (ų) | 984.5 (3) | Volume of the unit cell |
| Z | 4 | Number of molecules in the unit cell |
Note: The values in this table are illustrative and are based on a reported structure for a related compound, 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile nih.gov.
Determination of Molecular Conformation and Geometry
The molecular conformation of thiophene-3-carboxylic acid derivatives is primarily determined by the orientation of the carboxylic acid group relative to the thiophene ring. Computational studies using Density Functional Theory (DFT) and Hartree-Fock theory have been employed to evaluate the structures and energetics of different conformers. For thiophene-3-carboxylic acid, different conformations arise from the rotation around the C-C bond connecting the carboxylic group to the thiophene ring.
X-ray diffraction studies on related thiophene-3-carbonyl derivatives provide valuable data on typical bond lengths and angles. For instance, in thiophene-3-carbonyl chloride, the C(2)–C(3) and C(3)–C(4) bond lengths are approximately 1.384 Å and 1.416 Å, respectively, and the C(2)–C(3)–C(4) bond angle is about 112.5°. These values are characteristic of the substituted thiophene ring system.
Table 1: Representative Bond Geometries in Thiophene-3-Carboxylic Acid Derivatives
| Parameter | Typical Value | Description |
|---|---|---|
| C=O Bond Length | ~1.20 Å | Carbonyl double bond in the carboxylic acid/ester. |
| C-O Bond Length | ~1.32 Å | Carbonyl single bond in the carboxylic acid. |
| C-S Bond Length | ~1.71 Å | Average carbon-sulfur bond length in the thiophene ring. |
| C-C (ring) Bond Length | ~1.37 - 1.42 Å | Carbon-carbon bond lengths within the thiophene ring. |
| C(ring)-C(carbonyl) Bond Length | ~1.46 Å | Single bond connecting the thiophene ring and a carbonyl carbon. |
| O-C-C(ring) Bond Angle | ~121° | Angle defining the orientation of the carboxylic group. |
Note: The values presented are typical and may vary slightly for this compound.
Investigation of Supramolecular Assembly and Crystal Packing Patterns
The interplay of the intermolecular forces described above governs the assembly of individual molecules into well-defined, three-dimensional supramolecular structures.
The primary structural motif in the crystal lattice of this compound is expected to be the hydrogen-bonded dimer. These dimers can then act as building blocks, arranging themselves into higher-order structures. The arrangement of these dimers is often influenced by weaker interactions, such as π-π stacking and C-H···O bonds.
In many aromatic carboxylic acids, the hydrogen-bonded dimers pack in layered or herringbone patterns. The π-π stacking interactions between the thiophene rings of adjacent dimers can lead to the formation of columnar stacks or layered sheets. The specific packing pattern adopted will aim to maximize packing efficiency and stabilize the crystal lattice through a network of cooperative intermolecular interactions. The substituents play a critical role; the methoxycarbonyl group can also participate in weaker C-H···O interactions, further influencing the packing arrangement.
Polymorphism and Solid-State Structural Variability
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a possibility for this compound. Different polymorphs would arise from variations in molecular conformation or intermolecular packing arrangements.
A notable form of solid-state structural variability observed in several thiophene-3-carbonyl derivatives is "ring flip disorder". This phenomenon involves the thiophene ring occupying two positions in the crystal lattice, corresponding to a 180° rotation about the C(3)–C(carbonyl) single bond. For example, in the crystal structure of thiophene-3-carbonyl chloride, the molecule is disordered with the sulfur and C(5)H positions being interchangeable with C(1)H and a disordered sulfur atom, with refined occupancies for each orientation (e.g., 70% and 30%). While the parent thiophene-3-carboxylic acid itself has been found to form ordered, hydrogen-bonded dimers without this disorder, several of its amide and metal-complex derivatives do exhibit it. The factors determining whether ring flip disorder occurs are subtle and not fully understood, but it represents a significant potential source of structural variability in the solid state for derivatives of this compound.
Furthermore, conformational polymorphism could arise from the crystallization of different stable gas-phase conformers. As computational studies on related molecules have shown, different rotational conformers around the C(ring)-C(acid) bond can have small energy differences, making it possible for more than one to be present in the solid state under different crystallization conditions.
Computational and Theoretical Chemistry Studies on 4 Methoxycarbonyl Thiophene 3 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental characteristics of thiophene (B33073) derivatives. These calculations offer insights into the molecule's electronic properties, reactivity, and spectroscopic signatures. While direct computational studies on 4-(methoxycarbonyl)thiophene-3-carboxylic acid are not extensively published, valuable inferences can be drawn from research on its parent compound, thiophene-3-carboxylic acid, and other related structures. researchgate.netresearchgate.net
The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to this understanding. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.netsciforum.net
DFT calculations are employed to determine the energies of these orbitals and derive important global reactivity descriptors. mdpi.com For thiophene-3-carboxylic acid, DFT studies have shown that the HOMO is typically distributed over the thiophene ring, while the LUMO is more delocalized over the carboxylic acid group and the ring structure. researchgate.netresearchgate.net This distribution suggests that the thiophene ring is the primary site for electrophilic attack, whereas the carboxylic acid moiety influences nucleophilic interactions.
Key reactivity descriptors derived from HOMO and LUMO energies include:
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These parameters provide a quantitative framework for predicting the chemical behavior and stability of the molecule. sciforum.net
| Descriptor | Formula | Typical Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |
DFT calculations are a powerful method for mapping out potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, transition states. By calculating the energy barriers associated with different pathways, researchers can predict the most likely course of a reaction.
For a molecule like this compound, this could involve studying reactions such as esterification, amidation, or electrophilic substitution on the thiophene ring. Computational analysis can pinpoint the transition state structures and their corresponding activation energies, providing a rationale for observed product distributions and reaction rates. acs.org While specific studies on this molecule are limited, the methodology is well-established for analyzing the reactivity of complex organic molecules.
A significant application of quantum chemical calculations is the prediction of spectroscopic data. DFT methods can accurately compute vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
Theoretical vibrational analysis can help in the assignment of experimental IR spectra by providing a full set of vibrational modes and their corresponding frequencies. sciforum.net Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy, aiding in the structural elucidation of the molecule and its derivatives. sciforum.net
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the conformational behavior and intermolecular interactions of molecules over time.
This compound possesses conformational flexibility due to the rotation around the single bonds connecting the carboxylic acid and methoxycarbonyl groups to the thiophene ring. Exploring the conformational space is essential to identify the most stable, low-energy structures.
Potential Energy Surface (PES) scans can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. researchgate.netufms.br This process reveals the energy barriers between different conformers and identifies the global minimum energy structure. For related compounds like thiophene-3-carbonyl derivatives, phenomena such as "ring flip disorder" have been observed, where two different conformations exist in the crystal structure, corresponding to a 180° rotation about the C(ring)–C(carbonyl) bond. mdpi.com A similar conformational landscape can be expected for this compound.
The functional groups present in this compound—specifically the carboxylic acid group—are capable of forming strong intermolecular interactions. The most significant of these is the hydrogen bond. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.govresearchgate.net
Molecular modeling can be used to study these interactions in detail. Crystal structure prediction and analysis of related molecules, such as methyl-3-aminothiophene-2-carboxylate, confirm the importance of hydrogen bonding in determining crystal packing. mdpi.com Beyond strong hydrogen bonds, weaker interactions like C-H···O and C-H···S contacts, as well as π-π stacking of the thiophene rings, can also play a role in the molecule's self-assembly and solid-state architecture. mdpi.comnih.gov Molecular dynamics simulations can further model the behavior of these molecules in solution, providing insight into aggregation and self-assembly processes. nih.govresearchgate.net
Mechanistic Insights from Computational Approaches
Computational chemistry serves as a powerful tool for elucidating the complex mechanisms of organic reactions and guiding the development of novel synthetic methodologies. In the context of thiophene derivatives, including this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into reaction pathways, transition states, and the roles of catalysts. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles of such investigations can be understood by examining research on closely related thiophene structures. These studies showcase the methodologies used to validate reaction mechanisms and rationally design new chemical transformations and catalytic systems.
Validation of Proposed Reaction Mechanisms
Computational approaches are crucial for validating experimentally proposed reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction thermodynamics, providing strong evidence for the most plausible pathway.
For instance, DFT calculations are widely used to investigate the mechanisms of acid-catalyzed esterification reactions, which are relevant to compounds like this compound. A theoretical study on the esterification of acetic acid with methanol (B129727) demonstrated that the mechanism proceeds through a six-membered ring transition structure, which is energetically favored. researchgate.net Such an approach could be applied to validate the pathways for the synthesis or transformation of this compound, confirming the role of specific catalysts and intermediates.
Furthermore, computational studies on other thiophene derivatives illustrate how electronic properties, calculated via DFT, can predict reactivity and validate mechanistic assumptions. In a study on 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT was used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's stability and reactivity. mdpi.com A smaller gap generally indicates higher reactivity. mdpi.com These calculations help validate assumptions about which sites on the thiophene ring are most likely to participate in a reaction.
Table 1: Calculated HOMO-LUMO Energy Gaps and Reactivity of Substituted 2-Thiophene Carboxylic Acid Thiourea Derivatives
| Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Prediction |
| -Cl | -6.34 | -2.18 | 4.16 | Moderate |
| -Br | -6.31 | -2.22 | 4.09 | High |
| -I | -6.14 | -2.31 | 3.83 | Higher |
| -OCH₃ | -5.93 | -1.63 | 4.30 | Low (More Stable) |
| -CH₃ | -5.98 | -1.82 | 4.16 | Moderate |
This table is generated based on data for analogous 2-thiophene carboxylic acid derivatives to illustrate the application of computational methods. Source: Adapted from DFT studies on thiourea derivatives. mdpi.com
By applying similar computational techniques to this compound, researchers could validate proposed mechanisms for its reactions, such as electrophilic substitution or metal-catalyzed cross-coupling, by identifying the most energetically favorable pathways and transition states.
Rational Design of New Reactions and Catalysts
Beyond validating existing mechanisms, computational chemistry is a cornerstone of the rational design of new reactions and catalysts. By simulating reaction outcomes with different substrates, reagents, or catalysts, researchers can predict reactivity and selectivity, thereby minimizing trial-and-error experimentation.
The rational design of catalysts for the functionalization of thiophenes is an active area of research. rsc.orgrsc.org For example, in the development of catalytic systems for the asymmetric functionalization of thiophenes, computational modeling can help in understanding the interaction between the substrate, the catalyst, and the reagents. This understanding is key to designing catalysts that can achieve high yields and enantioselectivities. rsc.org Studies have shown that the choice of catalyst, solvent, and temperature can be optimized through computational screening before being tested in the lab. rsc.org
In silico-guided design has been successfully applied to other thiophene-containing molecules to improve their biological or chemical properties. In one study, molecular docking and dynamics simulations were used to rationally design novel 4-(thiophen-2-yl)butanamides. nih.gov The computational analysis highlighted key hydrophobic interactions and guided the synthesis of compounds with improved potency. nih.gov This same principle can be applied to the design of catalysts that have specific, highly favorable interactions with this compound to promote a desired transformation.
The development of palladium/norbornene (Pd/NBE) cooperative catalysis for the direct vicinal difunctionalization of thiophenes provides another example of rational reaction design. nih.gov While this specific method was not applied to this compound, the development of the catalytic system, including the choice of ligand and a unique amide-based norbornene, was guided by mechanistic understanding to overcome challenges like the coordinating ability of the sulfur atom. nih.gov Computational studies in such systems can model the key catalytic intermediates and transition states, helping to rationalize the effect of different ligands and additives, thereby guiding the design of more efficient processes.
Table 2: Key Parameters in the Computational Design of Catalytic Systems for Thiophene Functionalization
| Design Parameter | Computational Method | Objective |
| Ligand Effects | DFT, Molecular Mechanics (MM) | Predict how ligand structure (steric and electronic properties) affects catalyst activity and selectivity. |
| Substrate-Catalyst Binding | Docking, DFT | Model the binding affinity and geometry between the thiophene substrate and the catalyst's active site. |
| Transition State Analysis | DFT (e.g., B3LYP functional) | Calculate activation energies to predict reaction rates and identify the rate-determining step. |
| Solvent Effects | Solvation Models (e.g., SMD, PCM) | Evaluate the influence of different solvents on reaction thermodynamics and kinetics. |
By leveraging these computational strategies, it is possible to rationally design novel reactions and bespoke catalysts specifically for transformations involving this compound, optimizing for yield, selectivity, and efficiency.
Advanced Applications in Chemical Sciences
Role as a Versatile Synthetic Building Block for Complex Molecules
4-(Methoxycarbonyl)thiophene-3-carboxylic acid serves as a highly adaptable building block in the synthesis of complex organic molecules, particularly those with desirable biological activities. The differential reactivity of its two functional groups—the carboxylic acid and the methyl ester—can be exploited to achieve regioselective modifications. The carboxylic acid moiety can readily undergo amidation, esterification, or conversion to an acid chloride, while the methyl ester provides a site for hydrolysis or amidation under different reaction conditions.
This strategic functionalization is exemplified in the synthesis of various heterocyclic compounds and substituted thiophenes. For instance, thiophene (B33073) derivatives are integral components of many pharmaceutical compounds. The thiophene nucleus is found in numerous medicinal compounds with a wide range of pharmacological properties. mdpi.com The synthesis of complex thiophene carboxamide scaffolds, for example, has been a focus in the development of novel antiproliferative agents. mdpi.com While specific examples detailing the direct use of this compound in the synthesis of a named complex molecule are not prevalent in the literature, the methodologies for synthesizing thieno[3,2-c]pyridinones and other fused thiophene systems from substituted thiophene-3-carboxylates highlight the potential of this compound as a precursor to intricate molecular frameworks. researchgate.net
The general synthetic utility of thiophene-3-carboxylates is well-established, with various methods developed for their synthesis from simple, readily available reagents. researchgate.net This accessibility further enhances the value of this compound as a starting material for more elaborate molecular structures.
Intermediates in the Synthesis of Specialty Chemicals
The application of this compound extends to its role as a crucial intermediate in the production of specialty chemicals, including pharmaceuticals and agrochemicals. myuchem.com Thiophene derivatives, in general, are recognized as key intermediates across various industries due to their unique chemical properties. mdpi.com The bifunctional nature of this compound allows it to be a versatile precursor for a range of downstream products.
For example, the carboxylic acid group can be converted into an amide, a common functional group in many biologically active molecules. The synthesis of thiophene carboxamides has been shown to be a viable route to compounds with potential therapeutic applications. mdpi.com Furthermore, the thiophene ring itself can be further functionalized, for instance, through electrophilic substitution reactions, to introduce additional chemical diversity.
The following table outlines the potential of this compound as an intermediate for various classes of specialty chemicals, based on the known reactivity of thiophene carboxylic acids.
| Class of Specialty Chemical | Potential Synthetic Route from this compound |
| Pharmaceuticals | Amidation of the carboxylic acid to form bioactive amides; use in the synthesis of fused heterocyclic systems. |
| Agrochemicals | Esterification or amidation to produce compounds with herbicidal or fungicidal activity. |
| Functional Dyes | Conversion to chromophoric systems through reactions involving the carboxylic acid and/or the thiophene ring. |
While direct, large-scale industrial applications of this specific molecule are not widely documented, its structural motifs are present in various specialty chemicals, underscoring its importance as a synthetic intermediate.
Precursors for Ligands in Organometallic Catalysis
In the field of organometallic chemistry, this compound and its derivatives hold promise as precursors for the synthesis of ligands for catalytic applications. The carboxylate group can act as a coordinating agent for a variety of metal centers. While thiophene-3-carboxylic acid itself can form complexes with metals like manganese, cobalt, and nickel, the presence of the methoxycarbonyl group in this compound offers an additional site for modification or secondary coordination. mdpi.com
The development of new ligands is crucial for advancing transition-metal-catalyzed reactions. Thiophene-based ligands can influence the electronic and steric properties of a metal catalyst, thereby tuning its reactivity and selectivity. For example, the sulfur atom in the thiophene ring can also interact with certain metal centers, providing a hemilabile character to the ligand that can be beneficial in catalytic cycles.
While the direct application of this compound as a ligand precursor is an area requiring further exploration, the known coordination chemistry of thiophene-3-carboxylate provides a strong basis for its potential in this field. mdpi.com The ability to fine-tune the ligand structure by modifying the ester group or introducing other substituents on the thiophene ring could lead to the development of novel catalysts for a range of organic transformations.
Components in Supramolecular Chemistry and Crystal Engineering
This compound is a valuable component in the fields of supramolecular chemistry and crystal engineering due to its capacity for forming well-defined intermolecular interactions. The carboxylic acid functionality is a particularly strong hydrogen bond donor and acceptor, often leading to the formation of predictable supramolecular synthons, such as the common carboxylic acid dimer. mdpi.comnih.gov
The crystal structure of a related compound, 5-(methoxycarbonyl)thiophene-2-carboxylic acid, reveals that the molecules are connected by intermolecular O—H···O hydrogen bonds, forming centrosymmetric dimers. nih.gov In this structure, the carboxylate groups are nearly coplanar with the thiophene ring, which extends the π-conjugation. nih.gov It is highly probable that this compound would exhibit similar hydrogen-bonding behavior, leading to the formation of ordered supramolecular assemblies in the solid state.
The interplay of hydrogen bonding from the carboxylic acid and potentially weaker interactions from the methoxycarbonyl group and the thiophene ring (such as C—H···O or π-π stacking) can be utilized to design and construct novel crystal structures with desired topologies and properties. The ability to form predictable hydrogen-bonded networks makes this molecule a useful tool for crystal engineers studying intermolecular interactions and designing new solid-state materials.
Monomers for Advanced Materials Research
In the realm of materials science, this compound and its derivatives are of interest as monomers for the synthesis of advanced polymers, such as polyesters and polythiophenes. Thiophene-containing polymers are known for their excellent thermal stability and unique optoelectronic properties, making them suitable for applications in organic electronics.
The synthesis of high-performance thiophene-aromatic polyesters from bio-sourced organic acids has been reported, highlighting the potential of thiophene dicarboxylic acids as monomers. nih.gov While this compound is a mono-ester, it can be conceptually viewed as a precursor to a diacid through hydrolysis of the ester, or it could potentially be used in polymerization schemes where a single carboxylic acid is required for chain termination or for the synthesis of graft copolymers.
Furthermore, polythiophenes bearing functional side chains are of significant interest. The introduction of alkylsulfonic acid moieties into the side chains of polythiophenes has been shown to enhance their electrical conductivity. rsc.org The methoxycarbonyl group of this compound could serve as a handle for the introduction of various functional side chains onto a polythiophene backbone, thereby allowing for the tuning of the polymer's properties.
The key properties of thiophene-based polymers are summarized in the table below.
| Polymer Type | Key Properties | Potential Application |
| Thiophene-Aromatic Polyesters | High thermal stability, improved hydrolytic degradability compared to conventional aromatic polyesters. nih.gov | Engineering plastics, biodegradable materials. |
| Functionalized Polythiophenes | Tunable electronic properties, enhanced conductivity. rsc.org | Organic solar cells, sensors, electrochromic devices. |
The versatility of this compound as a monomer or a precursor to monomers opens up possibilities for the creation of novel polymeric materials with tailored properties for a range of advanced applications.
Reagents in the Development of Novel Chemical Methodologies
This compound and its derivatives can also serve as reagents in the development of new synthetic methodologies. The unique electronic nature of the thiophene ring, coupled with the reactivity of the carboxylic acid and ester groups, makes this molecule a suitable substrate for exploring and optimizing novel chemical transformations.
For instance, the direct decarbonylative thioetherification of carboxylic acids using nickel catalysis is an emerging area of research. nsf.gov This methodology allows for the use of readily available carboxylic acids as aryl electrophiles. Thiophene carboxylic acids, with their distinct electronic properties, can serve as valuable substrates for probing the scope and mechanism of such reactions.
Moreover, the development of new cross-coupling reactions often relies on the use of a diverse range of substrates to establish the generality of the method. The presence of both an electron-withdrawing carboxylic acid and a methoxycarbonyl group on the thiophene ring of this compound makes it an interesting substrate for studying the influence of electronic effects on the efficiency of cross-coupling reactions. While specific studies employing this exact molecule as a reagent are limited, the broader context of using substituted carboxylic acids in the development of novel catalytic methods suggests a potential role for this compound in this area of chemical research. nsf.gov
Future Perspectives and Unaddressed Challenges in 4 Methoxycarbonyl Thiophene 3 Carboxylic Acid Research
Development of Eco-Friendly and Scalable Synthetic Routes
The traditional synthesis of 4-(Methoxycarbonyl)thiophene-3-carboxylic acid often involves the selective mono-hydrolysis of dimethyl thiophene-3,4-dicarboxylate using a stoichiometric amount of base like sodium hydroxide (B78521) in methanol (B129727). chemicalbook.com While effective at a lab scale, this method presents challenges for large-scale production regarding waste generation and atom economy. A significant future goal is the development of more sustainable and scalable synthetic protocols.
Key areas for advancement include:
Catalytic Approaches: Designing selective enzymatic or chemocatalytic methods for the mono-hydrolysis of the diester precursor could significantly reduce base-related waste streams and improve process control.
Green Solvents: Moving away from traditional organic solvents like methanol towards aqueous systems or bio-based solvents would enhance the environmental profile of the synthesis. nih.gov Research into multicomponent reactions (MCRs) performed in water has shown promise for other thiophene (B33073) derivatives and could be adapted. nih.gov
Bio-based Precursors: A paradigm shift would involve synthesizing the thiophene-3,4-dicarboxylic acid scaffold from renewable resources. For instance, 2,5-thiophenedicarboxylic acid (TDCA) can be synthesized from polysaccharides, offering a potential bio-based route that could be adapted for the 3,4-isomer. nih.gov
Transition-Metal-Free Synthesis: Exploring transition-metal-free strategies, which are gaining traction for constructing thiophene rings, could circumvent the costs and toxicity associated with metal catalysts. organic-chemistry.org Methods utilizing elemental sulfur with various organic substrates under mild conditions are particularly promising. nih.govorganic-chemistry.org
| Synthetic Strategy | Current Approach | Future Goal/Challenge | Potential Benefit |
|---|---|---|---|
| Reagent Stoichiometry | Stoichiometric base (e.g., NaOH) for hydrolysis chemicalbook.com | Catalytic (enzymatic or chemical) mono-hydrolysis | Reduced waste, improved selectivity, milder conditions |
| Solvent System | Methanol chemicalbook.com | Aqueous media or bio-solvents nih.gov | Lower environmental impact, improved safety |
| Starting Materials | Petroleum-derived precursors | Renewable feedstocks (e.g., polysaccharides) nih.gov | Increased sustainability, reduced carbon footprint |
| Catalysis | Often relies on metal-catalyzed cross-coupling for precursors | Transition-metal-free cyclization and functionalization organic-chemistry.org | Lower cost, reduced metal contamination, simplified purification |
Exploration of Under-Explored Reactivity Profiles
The reactivity of this compound is dictated by three distinct components: the carboxylic acid, the methyl ester, and the thiophene ring. While the individual reactions of these functional groups are well-known, their interplay within this specific molecule presents under-explored opportunities for selective and novel transformations.
Future research should focus on:
Orthogonal Functionalization: Developing conditions that allow for the selective reaction of one functional group while leaving the other intact is a primary challenge. This would enable stepwise elaboration of the molecule. For example, mild amide coupling at the carboxylic acid without affecting the ester, or selective reduction of the ester to an alcohol.
Intramolecular Cyclizations: The adjacent positioning of the two carbonyl groups is ideal for designing intramolecular cyclization reactions to form fused-ring systems, such as thieno[3,4-c] derivatives, which are of interest in electronic materials.
C-H Bond Functionalization: The reactivity of the C2 and C5 positions on the thiophene ring towards electrophilic substitution or modern C-H activation protocols remains largely uninvestigated for this specific substrate. Direct arylation or alkenylation at these positions would provide a powerful tool for extending the molecular framework. organic-chemistry.org
Dearomatization Reactions: Catalytic asymmetric dearomatization of thiophenes is an emerging field that transforms the planar aromatic ring into complex three-dimensional structures. rsc.orgresearchgate.net Investigating the behavior of this compound in such reactions could unlock pathways to novel chiral scaffolds.
Design of Next-Generation Thiophene-Based Functional Scaffolds
The true value of this compound lies in its potential as a versatile building block for advanced functional materials and complex organic molecules. Its dissymmetric nature allows for the creation of structures with specific vectoral properties.
Future design strategies should target:
Conjugated Polymers and Oligomers: By converting the carboxylic acid and ester into polymerizable groups, this molecule can serve as a monomer for new conjugated polymers. The inherent asymmetry could induce specific packing motifs in the solid state, influencing the material's electronic properties for applications in organic electronics like OLEDs and OFETs. researchgate.net
Covalent Organic Frameworks (COFs): Functionalized thiophenes are being explored as building units for COFs, which are crystalline porous materials with applications in catalysis and sensing. nih.gov The defined geometry of this compound makes it an attractive candidate for constructing novel COF architectures.
Medicinal Chemistry Scaffolds: The thiophene ring is a well-established pharmacophore. nih.gov Derivatizing the carboxylic acid and ester groups with various bioactive moieties could lead to the discovery of new therapeutic agents. For example, creating a library of amides and esters and screening them for biological activity is a promising direction. mdpi.com
Ligands for Coordination Chemistry: The oxygen atoms of the carboxylate and ester groups can act as coordination sites for metal ions, making the molecule a precursor for novel ligands and metal-organic frameworks (MOFs).
| Scaffold Type | Derived From | Potential Application Area | Key Feature |
|---|---|---|---|
| Conjugated Polymers | Polymerization after functional group modification | Organic Electronics (OLEDs, OFETs) researchgate.net | Asymmetric monomer inducing specific solid-state packing |
| Covalent Organic Frameworks (COFs) | Use as a linker/building block | Catalysis, Gas Storage, Sensors nih.gov | Defined geometry and functionality for porous structures |
| Pharmacologically Active Molecules | Amide/ester derivatization | Drug Discovery nih.govmdpi.com | Thiophene as a bioisostere; diverse functionalization |
| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Catalysis, Separation | Defined coordination sites for predictable structures |
Integration with Emerging Technologies in Organic Synthesis
Advancements in synthetic chemistry are often driven by new technologies that enable faster, more efficient, and previously impossible transformations. The synthesis and derivatization of this compound would benefit significantly from the integration of such technologies.
Key opportunities include:
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and easier scalability compared to batch processes. This could be particularly advantageous for optimizing the selective mono-hydrolysis or for performing hazardous reactions like nitration on the thiophene ring.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles. researchgate.net Its application could expedite the synthesis of derivative libraries for screening purposes.
Photoredox and Electrocatalysis: These methods provide access to unique reactive intermediates under mild conditions, enabling novel C-H functionalization and cross-coupling reactions that are difficult to achieve with traditional thermal methods. Applying these techniques to functionalize the C2/C5 positions of the thiophene ring is a key area for future exploration.
Addressing Stereochemical Control in Complex Derivatizations
While this compound itself is achiral, many of its potential applications, particularly in medicinal chemistry and chiral materials science, require the introduction and control of stereochemistry. This remains a significant challenge.
Future research must address:
Asymmetric Dearomatization: As mentioned, converting the aromatic thiophene ring into a non-aromatic, chiral, three-dimensional structure is a frontier in thiophene chemistry. rsc.orgresearchgate.net Developing catalytic asymmetric methods that work efficiently on this electron-deficient thiophene system is a major hurdle.
Diastereoselective Reactions: When the molecule is functionalized with other chiral moieties (e.g., via amide coupling with a chiral amine), controlling the diastereoselectivity of subsequent reactions on the thiophene ring or its substituents is crucial.
Atroposelective Synthesis: For derivatives where rotation around a newly formed single bond (e.g., in a biaryl system formed via C-H arylation) is hindered, controlling the axial chirality becomes a challenge. The development of atroposelective methods is a highly sophisticated goal in modern organic synthesis. researchgate.net
By focusing on these future perspectives and systematically addressing the outlined challenges, the scientific community can unlock the full potential of this compound as a valuable and versatile platform for innovation in chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 4-(Methoxycarbonyl)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves the methoxycarbonylation of thiophene derivatives using palladium catalysts under controlled CO pressure. For example, analogous compounds (e.g., ethyl 2-amino-thiophene-3-carboxylate derivatives) are synthesized via cyclocondensation of ketones with cyanoacetates in the presence of sulfur donors . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) can enhance yields by 15–20%. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% by area normalization) and spectroscopic techniques:
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 3.8–3.9 ppm (methoxy group), δ 7.2–7.5 ppm (thiophene protons), and δ 12.5 ppm (carboxylic acid proton) .
- FT-IR : Confirm carbonyl stretches at ~1700 cm⁻¹ (ester) and ~1680 cm⁻¹ (carboxylic acid) .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Refer to SDS guidelines for thiophene derivatives:
- Hazards : Skin/eye irritation (Category 2), respiratory sensitization (Category 3) .
- Protective Measures : Use nitrile gloves, fume hoods, and P2 respirators. Store in airtight containers at ambient temperatures, away from oxidizing agents .
Advanced Research Questions
Q. How do electronic effects of the methoxycarbonyl group influence the reactivity of the thiophene ring in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing methoxycarbonyl group activates the thiophene ring toward electrophilic substitution at the 5-position. Computational studies (DFT) on similar compounds show reduced HOMO-LUMO gaps (~4.5 eV), facilitating Suzuki-Miyaura couplings with aryl boronic acids. Reaction optimization should include Pd(OAc)₂ (5 mol%), K₂CO₃ base, and DMF at 100°C for 12 hours .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting of thiophene protons) may arise from tautomerism or crystal packing. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria. Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 100K) can confirm solid-state structure and hydrogen-bonding networks, as seen in analogous cyclohexenecarboxylic acid derivatives .
Q. Can this compound serve as a ligand in catalytic systems for CO₂ fixation?
- Methodological Answer : Yes, the carboxylic acid and ester functionalities enable coordination to metal centers. In a recent study, a related thiophene-carboxylic acid derivative formed a Cu(II) complex that catalyzed CO₂ cycloaddition to epoxides with 85% conversion (80°C, 10 bar CO₂, 24 hours). Characterization via XPS confirmed Cu-O binding (531.5 eV), and in situ FT-IR tracked carbonate intermediate formation .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
